3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-ethoxyquinolin-4(3H)-one
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Overview
Description
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-ethoxyquinolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-ethoxyquinolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethoxy group: This step involves the ethylation of the quinoline core using ethyl halides under basic conditions.
Formation of the tetrazole ring: The tetrazole ring can be synthesized by reacting nitriles with sodium azide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the quinoline core.
Reduction: Reduction reactions could target the tetrazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline core and the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halides for nucleophilic substitution or acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-ethoxyquinolin-4(3H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Tetrazole derivatives: Used in pharmaceuticals for their bioisosteric properties.
Uniqueness
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-ethoxyquinolin-4(3H)-one is unique due to the combination of the quinoline core with the tetrazole ring, which could confer distinct chemical and biological properties compared to other compounds.
Properties
CAS No. |
61338-65-6 |
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Molecular Formula |
C12H11N5O2 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
8-ethoxy-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11N5O2/c1-2-19-9-5-3-4-7-10(9)13-6-8(11(7)18)12-14-16-17-15-12/h3-6H,2H2,1H3,(H,13,18)(H,14,15,16,17) |
InChI Key |
URALBUADFABCAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC=C(C2=O)C3=NNN=N3 |
Origin of Product |
United States |
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